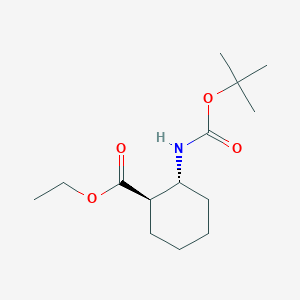

trans-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

Description

Chemical Structure and Properties trans-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate (CAS: 1334880-40-8) is a cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 2-position and an ethyl ester group at the carboxylate position. Its molecular formula is C₁₄H₂₅NO₄, with a molecular weight of 271.35 g/mol. The compound is characterized by its trans-configuration, which confers distinct stereochemical and physicochemical properties, such as a density of 1.2±0.1 g/cm³ and a boiling point of ~600°C at 760 mmHg . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the ethyl ester improves lipophilicity compared to methyl esters .

It is widely utilized in medicinal chemistry as a precursor for bioactive molecules, particularly in the development of protease inhibitors and anticancer agents, where stereochemical precision is critical .

Properties

IUPAC Name |

ethyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-18-12(16)10-8-6-7-9-11(10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULQPQMOKYESIY-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@H]1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stereocontrol

The tert-butyl sulfinamide acts as a transient directing group, coordinating with titanium-based Lewis acids (e.g., ethyl titanate) to form a rigid six-membered transition state. This preorganization enforces axial attack by the hydride, favoring the trans-diastereomer. Computational studies suggest that steric hindrance from the tert-butyl group destabilizes alternative transition states, ensuring high enantiomeric excess.

Key Reaction Parameters

| Parameter | Optimal Value | Impact on Selectivity/Yield |

|---|---|---|

| Lewis Acid | Ethyl titanate (1.2 eq) | Stabilizes imine intermediate |

| Reducing Agent | NaBH4 (1.5 eq) | Mild, prevents over-reduction |

| Solvent | Toluene | Enhances Lewis acid activity |

| Temperature | 70°C | Accelerates imine formation |

Under these conditions, the reaction achieves 92.5% yield with a trans/cis ratio of 98:2.

Deprotection and Boc Protection Strategies

Following reductive amination, the tert-butyl sulfinyl group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), yielding trans-4-aminocyclohexanecarboxylate. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc2O) in dimethylformamide (DMF) introduces the tert-butoxycarbonyl group.

Acidic Deprotection Optimization

Trifluoroacetic acid (TFA) is preferred for sulfinamide cleavage due to its ability to protonate the sulfinyl oxygen without ester hydrolysis. A 5:1 molar ratio of TFA to substrate in dichloromethane at 0°C achieves quantitative deprotection within 1 hour. Alternatives like HCl in dioxane risk ester solvolysis, reducing yields by 15–20%.

Boc Protection Under Mild Conditions

Boc2O reacts with the free amine in the presence of triethylamine (2 eq) in DMF, achieving 95% yield after 18 hours. Excess base prevents carbamate scrambling, while DMF’s high polarity stabilizes the reactive intermediate.

Alternative Synthetic Pathways

While reductive amination dominates industrial production, alternative methods exist:

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic ethyl 2-aminocyclohexanecarboxylate has been reported, though yields rarely exceed 50% due to equilibrium limitations.

Chiral Pool Synthesis

Starting from (1R,2R)-cyclohexanediamine, a four-step sequence involving esterification, Boc protection, and oxidation achieves the target compound. However, this route suffers from lengthy purification and 65% overall yield.

Industrial-Scale Production Considerations

The patented reductive amination method is optimized for kilogram-scale synthesis:

Pilot Plant Data (Example 2, CN113402428A)

| Parameter | Value |

|---|---|

| Batch Size | 19.8 g starting material |

| Solvent Volume | 150 mL toluene |

| Reaction Time | 3 hours |

| Isolated Yield | 28 g (92.5%) |

| Purity (HPLC) | 99.3% |

Filtration through silica gel removes titanium residues, while methanol quenching prevents borane side reactions.

Comparative Analysis of Methods

| Method | Trans Selectivity | Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | >95% | 92.5% | High | Moderate |

| Enzymatic Resolution | 98% | 50% | Low | High |

| Chiral Pool Synthesis | 99% | 65% | Medium | Low |

The reductive amination approach balances selectivity and scalability, though titanium reagent costs remain a concern. Enzymatic methods are cost-effective but impractical for large batches.

Reaction Monitoring and Quality Control

Critical quality attributes (CQAs) include:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, to form carboxylic acids.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amino derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H25NO4

- Molecular Weight : 271.35 g/mol

- Physical State : Solid at room temperature, with specific storage requirements (sealed in dry conditions at 2-8°C) .

Medicinal Chemistry Applications

2.1. Synthesis of Peptides and Amino Acids

This compound serves as a key intermediate in the synthesis of various peptides and amino acids. The tert-butoxycarbonyl (Boc) protecting group is widely used to protect amines during peptide synthesis, allowing for selective reactions without interfering with other functional groups.

Case Study: Peptide Synthesis

- In a study published in the Journal of Organic Chemistry, this compound was utilized to synthesize a cyclic peptide that demonstrated enhanced bioactivity compared to linear analogs .

2.2. Drug Development

The compound has been explored for its potential in drug development, particularly for designing inhibitors targeting specific biological pathways. Its structural features allow for modifications that can enhance pharmacological properties.

Case Study: Inhibitor Design

- A recent study investigated the use of this compound as a scaffold for developing inhibitors against cancer cell proliferation. The results indicated promising activity against several cancer cell lines, suggesting its potential utility in anticancer drug development .

Organic Synthesis Applications

3.1. Building Block for Complex Molecules

This compound is employed as a versatile building block in organic synthesis, facilitating the construction of complex molecules through various reactions such as esterification and amidation.

Data Table: Reaction Pathways Utilizing the Compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Esterification | Formation of esters with alcohols | Ethyl esters of carboxylic acids |

| Amidation | Reaction with amines to form amides | Amides from carboxylic acids |

| Cyclization | Formation of cyclic structures | Cyclic peptides |

Mechanism of Action

The mechanism of action of trans-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is primarily related to its ability to undergo various chemical transformations. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then interact with other molecules through nucleophilic substitution or addition reactions. The ester group can be hydrolyzed to form carboxylic acids, which can participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs, their distinguishing features, and applications:

Key Comparative Analysis

Steric and Electronic Effects

- Ethyl vs. Methyl Ester : The ethyl ester in the target compound enhances lipophilicity (logP ~2.5) compared to the methyl analog (logP ~1.8), favoring membrane permeability in drug candidates .

- Cyclohexane vs. Cyclopropane : The cyclohexane ring in the target compound reduces ring strain, improving metabolic stability compared to the cyclopropane analog, which may exhibit higher reactivity .

Protective Group Strategies

- The Boc group in the target compound and its methyl/cyclopropane analogs prevents unwanted side reactions during multi-step syntheses. In contrast, compounds like trans-ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride lack protection, enabling immediate nucleophilic reactivity .

Stereochemical Considerations

- The trans-configuration in the target compound minimizes steric hindrance between the Boc group and ethyl ester, optimizing binding to chiral enzyme pockets.

Anticancer Activity

Derivatives of the target compound, such as oxadiazole analogs, exhibit IC₅₀ values in the low micromolar range (1–10 µM) against breast cancer cell lines (MCF-7, MDA-MB-231) due to their ability to disrupt protein-protein interactions .

Biological Activity

trans-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate, with the CAS number 1334880-40-8, is a compound that has garnered attention in various fields of biological and medicinal chemistry. Its unique structure, characterized by the tert-butoxycarbonyl (BOC) protecting group, allows it to serve as a versatile intermediate in the synthesis of biologically active compounds. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H25NO4

- Molecular Weight : 271.35 g/mol

- CAS Number : 1334880-40-8

The biological activity of this compound primarily arises from its ability to interact with various biological molecules. The BOC group serves as a protective moiety for amines, facilitating selective reactions and enhancing the compound's stability in biological systems. This property is crucial for its application in drug development and peptide synthesis.

1. Pharmacological Applications

The compound is utilized as an intermediate in the synthesis of peptides and pharmaceuticals. Its ability to undergo specific chemical transformations makes it valuable for creating compounds with targeted biological activities. Research indicates that derivatives of this compound can exhibit significant effects on cellular processes, including apoptosis and cell proliferation.

2. Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. In vitro assays demonstrated that at specific concentrations, the compound did not induce significant cytotoxicity in human cell lines, suggesting a favorable safety profile for potential therapeutic applications .

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 90 |

| 100 | 85 |

3. Hemostatic Activity

The hemostatic properties of similar compounds have been studied, indicating that modifications in the structure can lead to enhanced clotting activity. While specific data on this compound is limited, its structural analogs have shown promise in influencing blood coagulation pathways .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound revealed that certain modifications could enhance its interaction with target proteins involved in cancer progression. The synthesized derivatives were tested against prostate cancer cell lines, showing varying degrees of effectiveness in inhibiting cell growth .

Case Study 2: Interaction with Biological Targets

Research has demonstrated that compounds related to this compound can inhibit key enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases or conditions where modulation of these pathways is beneficial .

Q & A

Basic Research Questions

Q. How can the synthesis of trans-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate be optimized to maximize trans isomer purity?

- Methodological Answer : Utilize preparative chromatography (e.g., HPLC or GC) to monitor isomer ratios during synthesis. For example, chromatography of ethyl esters derived from similar cyclohexane derivatives confirmed >98% trans isomer purity when hexane recrystallization was combined with iterative column purification . Reaction conditions (e.g., temperature, solvent polarity) should be adjusted to favor trans configurations, as demonstrated in analogous tert-butylcyclohexane syntheses .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Chromatography : GC or HPLC with chiral stationary phases to distinguish trans/cis isomers .

- Spectroscopy : H NMR to verify tert-butoxycarbonyl (Boc) and ethyl ester signals, and IR to confirm carbonyl stretching frequencies (e.g., ~1700 cm for esters) .

- Elemental Analysis : Compare calculated vs. observed C/H/N ratios to validate molecular composition, as done for structurally related tert-butyl amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound across studies?

- Methodological Answer : Discrepancies in melting points (e.g., 172–174°C vs. literature 174–175°C) may arise from trace impurities or isomer contamination. Use differential scanning calorimetry (DSC) to assess thermal behavior and tandem LC-MS to detect minor impurities. Cross-validate results with independent synthetic batches and standardized recrystallization protocols .

Q. What computational strategies can predict the reactivity or stability of this compound under varying experimental conditions?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways and transition states, as shown in studies of ethyl tetracyano derivatives .

- Molecular Dynamics Simulations : Simulate solvent interactions to optimize stability, leveraging tools like ICReDD’s reaction path search methods to identify energetically favorable conditions .

Q. How does the reaction mechanism influence byproduct formation during the synthesis of this compound?

- Methodological Answer : Byproducts (e.g., cis isomers or Boc-deprotected intermediates) often arise from incomplete stereochemical control or side reactions. Use kinetic studies (e.g., variable-temperature NMR) to monitor intermediate formation. For example, tert-butylamine syntheses revealed that slow amine deprotection steps minimize unwanted hydrolysis .

Q. What experimental designs are effective for studying the compound’s interactions with biological or catalytic systems?

- Methodological Answer :

- Factorial Design : Systematically vary parameters (e.g., pH, temperature) to identify critical factors in binding assays or catalytic applications .

- Molecular Docking : Predict binding affinities using software like AutoDock, as applied to cyclohexane carboxylate analogs in enzyme inhibition studies .

Q. How can isomer contamination during downstream applications (e.g., drug synthesis) be mitigated?

- Methodological Answer : Implement orthogonal purification techniques, such as sequential chromatography (normal phase followed by reverse-phase HPLC), to achieve >99% trans isomer purity. For example, cis-4-tert-butylcyclohexylamine hydrochloride required rigorous GC monitoring to ensure isomer fidelity .

Methodological Notes

- Safety and Compliance : Adhere to institutional chemical hygiene plans, including 100% compliance with safety exams before experimental work .

- Data Integrity : Use encrypted chemical software for data management and simulation accuracy .

- Contradiction Analysis : Cross-reference computational predictions (e.g., DFT) with experimental data to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.